molecular formula C11H7FN2O B1601942 2-(4-Fluorophenyl)pyrimidine-5-carbaldehyde CAS No. 944904-93-2

2-(4-Fluorophenyl)pyrimidine-5-carbaldehyde

Cat. No.: B1601942
CAS No.: 944904-93-2
M. Wt: 202.18 g/mol
InChI Key: SIOJHESLZIPEKQ-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)pyrimidine-5-carbaldehyde is an organic compound that belongs to the class of pyrimidine derivatives Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines, containing nitrogen atoms at positions 1 and 3 of the six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorophenyl)pyrimidine-5-carbaldehyde typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluoroaniline and 2,4-dichloropyrimidine.

    Nucleophilic Aromatic Substitution: 4-Fluoroaniline reacts with 2,4-dichloropyrimidine under basic conditions to form 2-(4-fluorophenyl)pyrimidine.

    Formylation: The resulting 2-(4-fluorophenyl)pyrimidine undergoes formylation using a formylating agent such as Vilsmeier-Haack reagent (a mixture of DMF and POCl3) to introduce the carbaldehyde group at the fifth position, yielding this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluorophenyl)pyrimidine-5-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Electrophilic reagents such as halogens or nitrating agents under acidic conditions.

Major Products Formed

    Oxidation: 2-(4-Fluorophenyl)pyrimidine-5-carboxylic acid.

    Reduction: 2-(4-Fluorophenyl)pyrimidine-5-methanol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

2-(4-Fluorophenyl)pyrimidine-5-carbaldehyde has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound in drug discovery and development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(4-Fluorophenyl)pyrimidine-5-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluorophenyl group can enhance binding affinity and specificity, while the aldehyde group can form covalent bonds with nucleophilic residues in the target protein, leading to inhibition or activation of its function.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Chlorophenyl)pyrimidine-5-carbaldehyde: Similar structure with a chlorine atom instead of a fluorine atom.

    2-(4-Methylphenyl)pyrimidine-5-carbaldehyde: Similar structure with a methyl group instead of a fluorine atom.

    2-(4-Nitrophenyl)pyrimidine-5-carbaldehyde: Similar structure with a nitro group instead of a fluorine atom.

Uniqueness

2-(4-Fluorophenyl)pyrimidine-5-carbaldehyde is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the lipophilicity, metabolic stability, and binding affinity of the compound, making it a valuable scaffold in medicinal chemistry and drug design.

Properties

IUPAC Name

2-(4-fluorophenyl)pyrimidine-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7FN2O/c12-10-3-1-9(2-4-10)11-13-5-8(7-15)6-14-11/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIOJHESLZIPEKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC=C(C=N2)C=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80554218
Record name 2-(4-Fluorophenyl)pyrimidine-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80554218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

944904-93-2
Record name 2-(4-Fluorophenyl)pyrimidine-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80554218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2 g (11.45 mmol) of 4-fluorobenzamidine hydrochloride, 4.09 g (11.45 mmol) of 2-dimethylaminomethylene-1,3-bis(dimethylimmonio)propane-bis(tetrafluoroborate) and 3.86 g (34.36 mmol) of potassium tert-butylate in 70 ml of ethanol were heated under reflux for 8 h. After concentration, water and ethyl acetate were added. The organic phase was washed with a potassium hydrogensulfate solution and water, dried and evaporated. Yield: 1.87 g.
Name
4-fluorobenzamidine hydrochloride
Quantity
2 g
Type
reactant
Reaction Step One
[Compound]
Name
2-dimethylaminomethylene-1,3-bis(dimethylimmonio)propane bis(tetrafluoroborate)
Quantity
4.09 g
Type
reactant
Reaction Step One
Quantity
3.86 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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